3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide typically involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with an indole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanehydrazide
- 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propanehydrazide
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide is unique due to its combination of a pyrazole ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-9-11(10(2)19-18-9)7-8-14(22)20-21-15-12-5-3-4-6-13(12)17-16(15)23/h3-6,17,23H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXOHDSFMVALBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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